

Application Notes and Protocols for NMR Spectroscopy in Cepham Structure Elucidation

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Nuclear Magnetic Resonance (NMR) spectroscopy in the structural elucidation of **cephams**, a core chemical scaffold of many β-lactam antibiotics.

Introduction to Cepham Structure and NMR Spectroscopy

The **cepham** framework is a bicyclic system consisting of a β-lactam ring fused to a dihydrothiazine ring. The precise determination of the molecular structure, including stereochemistry, is critical for understanding its biological activity and for the development of new antibiotic agents. NMR spectroscopy is an unparalleled tool for this purpose, providing detailed insights into the connectivity of atoms and their spatial arrangement.[1][2]

A systematic approach employing a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the **cepham** molecule.

Key NMR Experiments for Cepham Structure Elucidation



A typical workflow for the complete structural characterization of a **cepham** derivative involves the following NMR experiments:

- 1D ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their coupling interactions.[3][4][5]
- 1D ¹³C NMR: Reveals the number of non-equivalent carbon atoms in the molecule.[6][7][8]
- COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[9][10]
- HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.[11][12][13][14]
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to four bonds, crucial for identifying quaternary carbons and piecing together molecular fragments.[14][15][16]
- NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is vital for determining the relative stereochemistry of the molecule. [17][18][19][20][21]

Quantitative Data Summary

The following tables summarize typical chemical shift (δ) and coupling constant (J) ranges for the core **cepham** scaffold. These values can vary depending on the specific substituents on the **cepham** ring.

Table 1: Typical ¹H NMR Chemical Shifts for the **Cepham** Core



Proton	Chemical Shift (δ) ppm	Multiplicity	Typical J (Hz)
H-2	3.0 - 3.8	d, dd	Jgem ≈ 14-18
H-3	3.5 - 4.5	m	
H-4	4.8 - 5.5	d	Jvic ≈ 4-5
H-6	5.0 - 5.8	d	Jvic ≈ 4-5
H-7	5.2 - 6.0	dd	Jvic ≈ 4-5, J(H7-NH) ≈ 8-9

Table 2: Typical ¹³C NMR Chemical Shifts for the **Cepham** Core

Carbon	Chemical Shift (δ) ppm
C-2	25 - 35
C-3	40 - 50
C-4	55 - 65
C-6	57 - 62
C-7	58 - 63
C-8 (C=O)	165 - 175

Experimental ProtocolsSample Preparation

- Dissolve the Sample: Dissolve 5-10 mg of the **cepham** derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[22][23] The choice of solvent is crucial and should dissolve the compound completely. For samples sensitive to acidic conditions, coevaporation with a neutral solvent might be necessary.
- Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[5][24]



- Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
- Degassing (Optional): For sensitive experiments like NOESY, it may be beneficial to degas
 the sample to remove dissolved oxygen, which is paramagnetic and can interfere with the
 measurements.

1D ¹H NMR Spectroscopy

Objective: To obtain a proton spectrum for initial analysis of proton environments and multiplicities.

- Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[6]
- Acquisition Parameters:
 - Pulse sequence: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).
 - Spectral width (SW): Typically 12-16 ppm, centered around 5-6 ppm.
 - Acquisition time (AQ): 2-4 seconds.
 - Relaxation delay (D1): 1-5 seconds.
 - Number of scans (NS): 8-16, depending on the sample concentration.
- Processing:
 - Apply Fourier transformation to the Free Induction Decay (FID).
 - Phase the spectrum manually or automatically.
 - Reference the spectrum to the TMS signal at 0 ppm.
 - Integrate the signals to determine the relative number of protons.



1D ¹³C NMR Spectroscopy

Objective: To determine the number of unique carbon environments.

Methodology:

- Instrument Setup: Use the same locked and shimmed sample.
- Acquisition Parameters:
 - Pulse sequence: Standard proton-decoupled experiment (e.g., zgpg30 on Bruker).
 - Spectral width (SW): Typically 0-200 ppm.
 - Acquisition time (AQ): 1-2 seconds.
 - Relaxation delay (D1): 2-5 seconds.
 - Number of scans (NS): 1024 or more, as ¹³C has a low natural abundance.
- Processing:
 - Apply Fourier transformation.
 - Phase the spectrum.
 - Reference the spectrum using the solvent peak or TMS.

2D COSY Spectroscopy

Objective: To identify proton-proton coupling networks.

- Acquisition Parameters:
 - Pulse sequence: Standard COSY experiment (e.g., cosygpmfphpp on Bruker).
 - Spectral width (SW): Same as the 1D ¹H NMR spectrum in both dimensions.



- Number of increments in F1: 256-512.
- Number of scans (NS): 2-8 per increment.
- Processing:
 - Apply Fourier transformation in both dimensions.
 - Phase the spectrum.
 - Symmetrize the spectrum if necessary.

2D HSQC Spectroscopy

Objective: To identify direct one-bond proton-carbon correlations.

- Acquisition Parameters:
 - Pulse sequence: Standard HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.3 on Bruker).[13]
 - Spectral width (SW) in F2 (¹H): Same as 1D ¹H NMR.
 - Spectral width (SW) in F1 (13C): Typically 0-160 ppm.
 - Number of increments in F1: 128-256.
 - Number of scans (NS): 2-16 per increment.
 - Set the one-bond C-H coupling constant (¹JCH) to an average value of 145 Hz.[11]
- Processing:
 - Apply Fourier transformation in both dimensions.
 - Phase the spectrum.



2D HMBC Spectroscopy

Objective: To identify long-range (2-4 bond) proton-carbon correlations.

Methodology:

- · Acquisition Parameters:
 - Pulse sequence: Standard HMBC experiment with gradient selection (e.g., hmbcgplpndqf on Bruker).
 - Spectral width (SW) in F2 (¹H): Same as 1D ¹H NMR.
 - Spectral width (SW) in F1 (13C): Typically 0-200 ppm to include quaternary carbons.
 - Number of increments in F1: 256-512.
 - Number of scans (NS): 4-32 per increment.
 - Set the long-range coupling constant (nJCH) to an average value of 8 Hz.
- Processing:
 - Apply Fourier transformation in both dimensions.
 - Phase the spectrum (magnitude mode is often used).

2D NOESY Spectroscopy

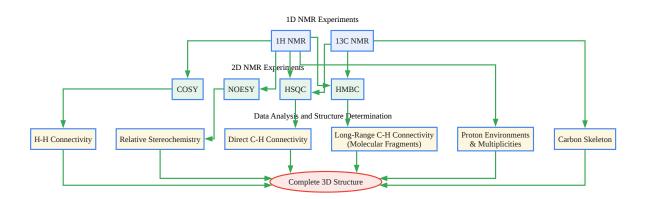
Objective: To identify protons that are close in space for stereochemical assignment.

- Acquisition Parameters:
 - Pulse sequence: Standard NOESY experiment with gradient selection (e.g., noesygpphpp on Bruker).
 - Spectral width (SW): Same as the 1D ¹H NMR spectrum in both dimensions.



- Number of increments in F1: 256-512.
- Number of scans (NS): 8-16 per increment.
- Mixing time (d8): This is a crucial parameter and may need to be optimized. A typical starting value is 500-800 ms.
- · Processing:
 - Apply Fourier transformation in both dimensions.
 - Phase the spectrum.

Visualizations



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Caption: Workflow for **Cepham** Structure Elucidation using NMR.



Caption: Key 2D NMR correlations for a **cepham** scaffold.

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